![molecular formula C11H29O4PSi3 B14404668 Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate CAS No. 84838-65-3](/img/structure/B14404668.png)
Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound is not naturally occurring and is typically synthesized for specific industrial and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate involves the reaction of trimethylsilyl chloride with appropriate phosphonate precursors under controlled conditions. The reaction typically requires a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions in specialized reactors. The process includes the careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.
Reduction: Reduction reactions can yield different phosphonate derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphonate oxides, while substitution reactions can produce a variety of functionalized phosphonates .
Aplicaciones Científicas De Investigación
Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms involving phosphonate substrates.
Medicine: Investigated for potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialized materials and coatings.
Mecanismo De Acción
The mechanism of action of Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate involves its interaction with specific molecular targets. The trimethylsilyl groups provide steric protection, allowing the phosphonate moiety to interact with enzymes or other biological molecules. This interaction can inhibit enzyme activity or alter molecular pathways, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
Bis(trimethylsilyl) phosphite: Similar in structure but contains a phosphite group instead of a phosphonate.
Ethylene, 1,1-bis(trimethylsilyl): Contains trimethylsilyl groups but lacks the phosphonate moiety.
Uniqueness
Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate is unique due to its combination of trimethylsilyl and phosphonate groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring both steric protection and phosphonate functionality .
Propiedades
Número CAS |
84838-65-3 |
|---|---|
Fórmula molecular |
C11H29O4PSi3 |
Peso molecular |
340.57 g/mol |
Nombre IUPAC |
trimethyl-[trimethylsilyloxy(1-trimethylsilyloxyethenyl)phosphoryl]oxysilane |
InChI |
InChI=1S/C11H29O4PSi3/c1-11(13-17(2,3)4)16(12,14-18(5,6)7)15-19(8,9)10/h1H2,2-10H3 |
Clave InChI |
PNUBVHJPOLBZKV-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(=C)P(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


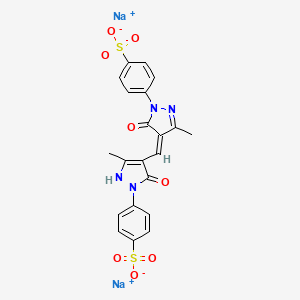

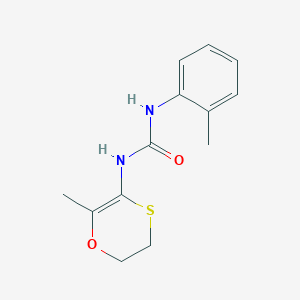
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylpentanamide](/img/structure/B14404607.png)
![2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14404614.png)
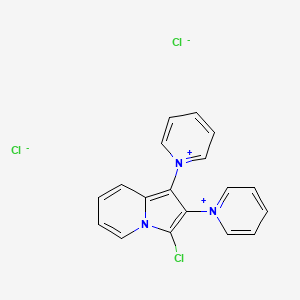

![2-[(Naphtho[2,1-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14404626.png)


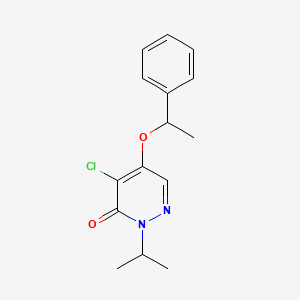
![2-Chloro-N-{(2Z)-1-hydroxy-2-[(2-hydroxyethyl)imino]-1,2-dihydropyridin-3-yl}benzamide](/img/structure/B14404666.png)
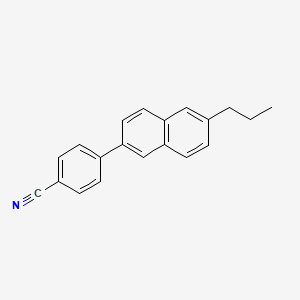
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14404676.png)
